(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
Scientific Research Applications
1. Synthesis and Heterocyclic Compound Formation
(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is involved in the synthesis of various heterocyclic compounds. Studies have demonstrated its use in the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, showcasing good to excellent yields and short reaction times under solvent-free conditions (Quiroga et al., 2007). The compound also serves as a precursor in the synthesis of heterocyclic compounds like 2-pyrimidine thione, pyrane, pyridine, and phthalazinone derivatives, indicating its versatility in generating a range of biologically active molecules (El-Hashash et al., 2012).
2. Antioxidant and Anti-Inflammatory Activities
Derivatives of this compound have shown significant biological activities. For instance, novel pyrimidine-2-thiol derivatives exhibited potent anti-inflammatory activities both in vitro and in vivo, along with promising antioxidant capabilities against various oxidative stress markers (Shehab et al., 2018). Moreover, pyrazole and thiophene derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety demonstrated antioxidant activity nearly equivalent to that of ascorbic acid, highlighting their potential as therapeutic agents (El‐Mekabaty, 2015).
3. Antimicrobial and Antifungal Activities
Compounds derived from this compound have also been noted for their antimicrobial and antifungal properties. Synthesized pyrazolo[1,5-a]pyrimidines showed antifungal abilities against various phytopathogenic fungi, indicating their potential in addressing fungal infections and plant diseases (Zhang et al., 2016). Furthermore, new heterocycles incorporating antipyrine moiety exhibited significant antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Bondock et al., 2008).
Safety and Hazards
Safety and hazards associated with a compound depend on various factors such as its physical and chemical properties, how it’s used, and the amount of exposure. This compound is not intended for human or veterinary use, indicating potential hazards if improperly handled.
Future Directions
The future directions for research on this compound could involve further exploration of its properties and potential applications. For instance, foundation models, which are pre-trained on broad data and can adapt to a wide range of tasks, are advancing healthcare and could potentially be used to further explore the properties and applications of this compound .
Properties
IUPAC Name |
(E)-3-(1-pyrimidin-2-ylpyrazol-4-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c15-9(16)3-2-8-6-13-14(7-8)10-11-4-1-5-12-10/h1-7H,(H,15,16)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGMBXRWVUMAE-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(C=N2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)N2C=C(C=N2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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